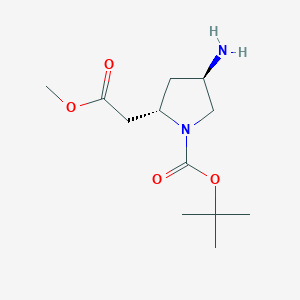

Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Description

Core Structural Features

The molecule consists of a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) with three key substituents:

- A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine during synthetic processes.

- An amino group (-NH2) at the 4-position, which introduces hydrogen-bonding capability and basicity.

- A 2-methoxy-2-oxoethyl moiety at the 2-position, comprising an ester-linked methyl oxalate group that enhances solubility and participates in nucleophilic reactions.

The stereochemistry at the 2S and 4R positions creates a distinct spatial arrangement. The Boc group occupies an equatorial position relative to the pyrrolidine ring, minimizing steric strain, while the 2-methoxy-2-oxoethyl side chain adopts a pseudoaxial orientation due to torsional effects from the adjacent amino group.

Stereochemical Implications

The (2S,4R) configuration ensures that the amino and ester groups reside on opposite faces of the pyrrolidine ring (Figure 1). This arrangement:

- Facilitates intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen, stabilizing the envelope conformation of the pyrrolidine ring.

- Restricts rotational freedom around the C2-C3 bond, rendering the molecule conformationally rigid compared to its (2R,4S) diastereomer.

(S)-Configuration at C2

\

N—Boc

\

C4-(R)-NH2

Figure 1: Simplified stereochemical representation.

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-9(14)6-10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABLHJNREHQQCJ-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl (S)-2-((2S,4S)-4-azido-2-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate with sodium azide in dry dimethylformamide (DMF) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Research suggests that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of reactive oxygen species (ROS) and the enhancement of cellular antioxidant defenses.

Biochemical Applications

Enzyme Inhibition Studies

Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has been studied for its interactions with specific enzymes, particularly in the context of drug metabolism. It serves as a model compound to investigate the inhibition of enzymes involved in drug metabolism, providing insights into pharmacokinetics and drug interactions.

Substrate for Synthesis

This compound is used as a substrate in various synthetic pathways, particularly in the synthesis of more complex molecules. Its structural features allow it to participate in reactions such as amide bond formation and cyclization processes, making it valuable in organic synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cell lines | |

| Neuroprotective | Reduction of oxidative stress | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Case Study: Neuroprotection Mechanism Investigation

A separate investigation focused on the neuroprotective mechanisms of this compound using neuronal cell cultures exposed to oxidative stress. The study found that treatment with tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate significantly reduced markers of oxidative damage and apoptosis compared to untreated controls.

Mechanism of Action

The mechanism of action of Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below highlights structural variations among analogs and their implications:

Key Observations:

- Electron-Withdrawing Groups (e.g., methoxy-oxoethyl in the target compound) increase electrophilicity, influencing reactivity in nucleophilic substitutions .

- Fluorinated Derivatives (e.g., difluoromethyl in ) exhibit enhanced metabolic stability due to reduced oxidative degradation.

- Protective Group Variability: Boc (target compound) is acid-labile, whereas Cbz () requires hydrogenolysis, impacting synthetic workflows.

Biological Activity

Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butyl group and an amino acid derivative, which contributes to its biological properties. The configuration at the 2S and 4R positions is crucial for its activity.

Research indicates that compounds with similar structures often interact with various receptors, including dopamine receptors and others involved in signal transduction pathways. For instance, modifications to the pyrrolidine structure can significantly alter the compound's affinity and efficacy at these receptors .

Biological Activity Overview

The biological activity of Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be summarized as follows:

- Receptor Interaction : The compound has shown potential as a biased agonist for certain G protein-coupled receptors (GPCRs), particularly the D2 dopamine receptor. It demonstrates selective activation of the G_i/o pathway over others .

- Efficacy and Potency : In studies, related compounds have exhibited varying degrees of potency, with EC50 values indicating effective concentrations for receptor activation. For example, structural modifications have led to changes in potency ranging from nanomolar to micromolar concentrations .

Data Table of Biological Activities

| Study | Compound | Target | EC50 (nM) | Max Efficacy (%) | Notes |

|---|---|---|---|---|---|

| Study 1 | Compound A | D2 Receptor | 400 | 70 | Biased agonist |

| Study 2 | Compound B | G_i/o Pathway | 33 | 59 | Higher selectivity |

| Study 3 | Compound C | β-arrestin2 | 195 | 52 | Comparative analysis |

Case Studies

- Dopamine Receptor Modulation : A study highlighted the role of similar pyrrolidine derivatives in modulating dopamine receptor activity. The findings suggest that structural variations can lead to significant differences in receptor bias and downstream signaling outcomes .

- Therapeutic Applications : Another investigation focused on the potential use of such compounds in treating neuropsychiatric disorders. The ability to selectively activate certain pathways may provide therapeutic advantages while minimizing side effects associated with non-selective agonists .

- In Vivo Efficacy : Research has also explored the in vivo effects of these compounds on animal models of disease, showing promising results in terms of behavioral changes and receptor activity modulation .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Tert-butyl (2S,4R)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, and what are the critical reaction steps?

- Methodological Answer : The synthesis often involves multi-step sequences starting from protected pyrrolidine derivatives. Key steps include:

- Ester hydrolysis : Using LiOH in methanol/water at 45°C to deprotect carboxylate groups (e.g., conversion of tert-butyl esters to carboxylic acids) .

- Amide coupling : Employing reagents like isobutyl chloroformate and ethyl carbodiimide (EDC) with DIPEA as a base in THF or CH₂Cl₂ .

- Purification : Flash column chromatography with gradients of ethanol/chloroform (1:10) or ethyl acetate/hexane to isolate intermediates .

Q. How is the stereochemical integrity of the (2S,4R) configuration maintained during synthesis?

- Methodological Answer :

- Chiral precursors : Use of commercially available enantiopure starting materials (e.g., (2S,4R)-pyrrolidine derivatives) ensures retention of configuration .

- Protecting groups : tert-Butyloxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) groups shield reactive sites (e.g., amino and hydroxyl groups) during harsh reactions .

- Stereoselective steps : Hydrogenation with Pd/C under controlled H₂ pressure avoids racemization in double-bond reduction .

Q. What purification strategies are effective for intermediates in the synthesis of this compound?

- Methodological Answer :

- Flash chromatography : Ethanol/chloroform (1:8) or ethyl acetate/hexane gradients resolve polar impurities .

- Acid-base extraction : For carboxylic acid intermediates, neutralization with HCl (pH = 2) precipitates products, followed by extraction with diethyl ether .

- HPLC purification : Final products for biological testing are dissolved in water, filtered (0.45 µm), and lyophilized to ensure high purity .

Advanced Research Questions

Q. How can contradictory NMR data for structurally similar intermediates be resolved?

- Methodological Answer :

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing between methoxy and ester carbonyl environments) .

- Deuterated solvent shifts : Compare chemical shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent conformational changes .

- Synthetic controls : Prepare reference standards of potential diastereomers (e.g., (2R,4S) vs. (2S,4R)) to benchmark spectral data .

Q. What strategies mitigate hygroscopicity and instability of the free amino intermediate during synthesis?

- Methodological Answer :

- In-situ protection : Immediate Boc-protection of the amino group after deprotection prevents oxidation or hydration .

- Low-temperature handling : Conduct reactions at 0°C for moisture-sensitive steps (e.g., silyl ether cleavage) .

- Drying agents : Use anhydrous Na₂SO₄ or molecular sieves during extractions to minimize water content .

Q. How does the methoxy-2-oxoethyl substituent influence the compound’s reactivity in downstream functionalization?

- Methodological Answer :

- Electrophilic reactivity : The ester group undergoes nucleophilic substitution (e.g., aminolysis with ethylenediamine) but requires activation with EDC/HOBt .

- Steric effects : The bulky tert-butyl group limits accessibility to the pyrrolidine ring, necessitating high-temperature conditions for coupling reactions .

- Hydrogen-bonding : IR data (e.g., NH stretches at ~3350 cm⁻¹) suggest intramolecular H-bonding, which stabilizes transition states in ring-forming reactions .

Q. What analytical methods are recommended to confirm enantiomeric excess (ee) in chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers; retention times correlate with ee .

- Optical rotation : Compare [α]²⁵D values with literature data (e.g., −55.0 for (2S,4R) vs. +55.0 for (2R,4S)) .

- Mosher’s ester analysis : Derivatize free hydroxyl groups with Mosher’s acid chloride and analyze ¹H NMR shifts to assign absolute configuration .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and observed HRMS data?

- Methodological Answer :

- Isotopic pattern matching : Verify the presence of Cl/Br isotopes (if applicable) to rule out contamination .

- Adduct formation : Check for sodium/potassium adducts (e.g., [M+Na]⁺) that may shift m/z values .

- Sample purity : Re-purify the compound via preparative TLC or HPLC to remove salts or residual solvents .

Q. Why do NMR spectra of Boc-protected intermediates show unexpected splitting patterns?

- Methodological Answer :

- Rotameric equilibria : Slow rotation around the carbamate bond at room temperature causes peak splitting; acquire spectra at elevated temperatures (e.g., 40°C) .

- Residual acidity : Trace HCl in CDCl₃ can protonate the amino group, altering coupling constants; neutralize with NaHCO₃ before analysis .

Methodological Tables

| Key Reaction Conditions |

|---|

| Step |

| ------ |

| Ester hydrolysis |

| Amide coupling |

| Hydrogenation |

| Critical Spectral Data |

|---|

| Technique |

| ----------- |

| ¹H NMR (CDCl₃) |

| HRMS (ESI) |

| IR (neat) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.